N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-6-12(7-5-11)9-14(20)17-16-19-18-15(21-16)10-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKCQCBVIVEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Attachment of the Tolyl Group: The tolyl group is attached through a Friedel-Crafts acylation reaction, where a toluene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene and tolyl derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and inhibition of key signaling pathways such as EGFR and Src .
- Case Studies : In vitro studies have demonstrated that derivatives of 1,3,4-oxadiazoles can exhibit cytotoxic effects against several cancer types. For example, one study reported that a related compound showed an IC50 value of 1.18 µM against multiple cancer cell lines, outperforming standard chemotherapeutic agents .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Antimicrobial Properties
The oxadiazole derivatives have also been investigated for their antimicrobial activities. The presence of the thiophene ring enhances the interaction with microbial targets through hydrophobic interactions and hydrogen bonding.
- Mechanism of Action : Similar compounds have shown effectiveness against various bacterial strains by disrupting cellular processes or inhibiting essential enzymes .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Activity Type | Reference |
|---|---|---|---|
| This compound | E. coli | Inhibition | TBD |
| Another Oxadiazole Derivative | S. aureus | Bactericidal |
Drug Development Implications
The structural diversity provided by this compound makes it a valuable candidate for further drug development:
- Lead Compound : Its activity profile suggests it could serve as a lead compound for developing new anticancer or antimicrobial agents.
- SAR Studies : Structure–activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity by modifying substituents on the oxadiazole or thiophene rings .
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of 1,3,4-oxadiazole derivatives is highly influenced by substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Halogenation : Chlorine (e.g., Compound 154, CD11141571) improves cytotoxicity but may reduce selectivity .
- Thiophene vs. Phenyl : Thiophene in the target compound may offer better metabolic stability compared to phenyl rings in analogs like CD11141571 .
Physicochemical Properties
- Melting Points : Analogs with p-tolyl groups (e.g., 4c: 265–267°C) exhibit higher melting points than chlorophenyl derivatives (CD11141571: MW 359.83), suggesting stronger crystal packing due to methyl groups .
- Molecular Weight : The target compound’s molecular weight (~365–375 g/mol) likely falls between CD11141571 (359.83 g/mol) and 8i (516.63 g/mol), balancing lipophilicity and solubility .
Biological Activity
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a compound that belongs to the class of thiophene and oxadiazole derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound based on recent research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. Its structure is characterized by:
- Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.
- Oxadiazole Moiety : Known for its significant biological activity, particularly in antimicrobial and anticancer applications.
- P-Tolyl Group : Enhances solubility and bioavailability.
Thiophene-based compounds like this compound interact with multiple biological targets. The specific pathways influenced by this compound require further investigation; however, it is believed to affect various biochemical pathways associated with cell signaling and proliferation.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate effective inhibition against a range of bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully characterized but is expected to be significant based on its structural analogs.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
-
In Vitro Studies : A study demonstrated that related oxadiazole derivatives exhibited IC values ranging from 0.67 µM to 1.95 µM against different cancer cell lines (e.g., HEPG2, MCF7). These findings suggest that this compound may possess similar or enhanced potency against cancer cells .
Cell Line IC (µM) HEPG2 0.67 MCF7 0.80 SW1116 0.87 BGC823 1.18 - Mechanistic Insights : The compound has been shown to inhibit key signaling molecules involved in cancer progression, such as EGFR and Src kinases .
Anti-inflammatory Activity
Compounds similar to this compound have also demonstrated anti-inflammatory effects in various models. The anti-inflammatory activity could be attributed to the modulation of cytokine production and inhibition of inflammatory pathways.
Case Studies
Several case studies have highlighted the biological activity of thiophene and oxadiazole derivatives:
- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives that showed promising cytotoxicity against several cancer cell lines with IC values significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives indicated strong activity against resistant bacterial strains .
Comparative Analysis with Similar Compounds
A comparison between this compound and other related compounds reveals its unique structural features that may enhance its biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide | Antimicrobial, Anticancer |
| 5-(Thiophen-2-yl)-1,3,4-Oxadiazol Derivative | Antimicrobial |
| Benzothiazole Derivative | Anti-tubercular |
Q & A
Q. Table 1: Synthetic Route Comparison
Q. Methodological Tips :
- Monitor reactions via TLC (hexane:EtOAc, 9:1) .
- Purify via recrystallization (ethanol or pet-ether) to remove unreacted starting materials .
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and thiophene substitution. Aromatic protons (δ 7.1–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
- IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C-N (1240–1300 cm⁻¹) stretches .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 357) and fragmentation patterns .
Q. Table 2: Key Spectral Assignments
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | LC-MS (m/z) |
|---|---|---|---|
| Oxadiazole C-H | 8.2–8.5 (s, 1H) | 1600–1650 (C=N) | 357 [M+H]+ |
| Thiophene C-H | 6.8–7.3 (m, 3H) | 690–750 (C-S) | – |
| Acetamide C=O | – | 1680–1720 | – |
Q. Data Interpretation :
- Overlapping signals in NMR? Use 2D experiments (HSQC, HMBC) .
- Elemental analysis (±0.3% for C, H, N) validates purity .
How can structure-activity relationship (SAR) studies be designed using computational tools to predict the biological potential of derivatives?
Answer:
- PASS Software : Predict antibacterial, antifungal, or anti-inflammatory activity based on structural motifs (e.g., thiophene enhances antimicrobial potential) .
- Molecular Docking : Simulate binding to targets like Staphylococcus aureus FabI (PDB: 3GNS). The oxadiazole ring shows π-π stacking with Tyr156 .
- QSAR Models : Use logP and polar surface area to optimize bioavailability .
Q. Table 3: Predicted vs. Observed Activities
| Derivative Modification | Predicted Activity (PASS) | Observed IC₅₀ (µM) | Target |
|---|---|---|---|
| Thiophene → Benzene | Reduced antimicrobial | 125 (vs. 28) | S. aureus |
| p-Tolyl → Nitrophenyl | Enhanced anti-inflammatory | 18 (COX-2) | COX-2 enzyme |
Q. Methodological Tips :
What methodologies resolve contradictions in spectral data (e.g., NMR signal overlap) for analogs?
Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic protons in thiophene and oxadiazole rings .
- X-ray Crystallography : Confirm regiochemistry of substituents (e.g., thiophen-2-ylmethyl vs. 3-yl) .
- Isotopic Labeling : Use ¹³C-labeled acetamide to trace carbonyl group interactions .
Case Study :
For ambiguous NOE signals between oxadiazole and thiophene protons, X-ray analysis revealed a planar conformation, confirming spatial proximity .
How should biological evaluation be structured to assess therapeutic potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
